![molecular formula C12H17N3 B14661485 Piperidine, 1-[(4-methylphenyl)azo]- CAS No. 51274-57-8](/img/structure/B14661485.png)
Piperidine, 1-[(4-methylphenyl)azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-[(4-methylphenyl)azo]- is a compound that belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N). This compound is a derivative of piperidine, a six-membered heterocyclic amine with one nitrogen atom. The presence of the azo group and the piperidine ring makes this compound interesting for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[(4-methylphenyl)azo]- typically involves the diazotization of 4-methylaniline followed by coupling with piperidine. The reaction conditions often include the use of acidic media to facilitate the diazotization process. The general steps are as follows:
Diazotization: 4-methylaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with piperidine to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 1-[(4-methylphenyl)azo]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Piperidine, 1-[(4-methylphenyl)azo]- has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in cancer treatment, is ongoing.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of Piperidine, 1-[(4-methylphenyl)azo]- involves its interaction with molecular targets such as enzymes and receptors. The azo group can participate in redox reactions, influencing cellular processes. The compound may also interact with DNA and proteins, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A six-membered heterocyclic amine with one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms at opposite positions.
Uniqueness
Piperidine, 1-[(4-methylphenyl)azo]- is unique due to the presence of both the piperidine ring and the azo group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
51274-57-8 |
|---|---|
Fórmula molecular |
C12H17N3 |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
(4-methylphenyl)-piperidin-1-yldiazene |
InChI |
InChI=1S/C12H17N3/c1-11-5-7-12(8-6-11)13-14-15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3 |
Clave InChI |
MSCPFTFULRPUCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=NN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


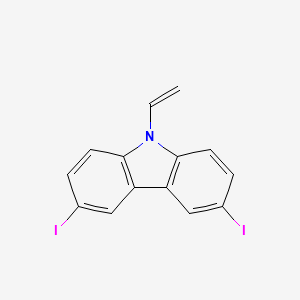
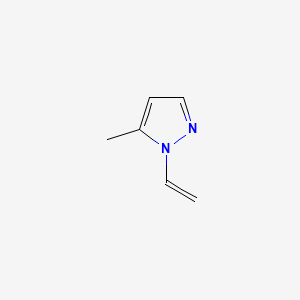
![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)



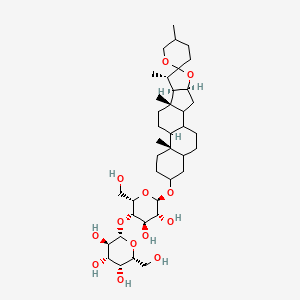

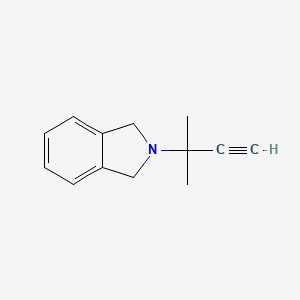
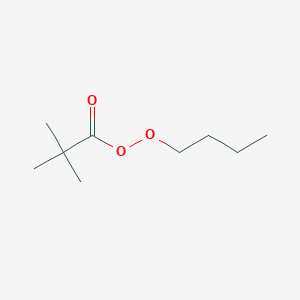


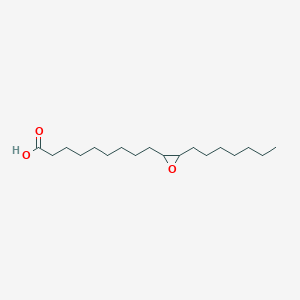
![(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14661487.png)
